2-methyl-3-[(4-methylphenyl)(4-methylpiperidin-1-yl)methyl]-1H-indole
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
There are many protocols available on the functionalizing deboronation of alkyl boronic esters . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The structure of a molecule can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular weight, IUPAC Standard InChI, and IUPAC Standard InChIKey .Mechanism of Action
The exact mechanism of action of 2-methyl-3-[(4-methylphenyl)(4-methylpiperidin-1-yl)methyl]-1H-indole is not fully understood, but it is believed to act as a partial agonist at serotonin receptors and a weak antagonist at dopamine receptors. This dual action may contribute to its therapeutic effects on mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce changes in the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been found to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-methyl-3-[(4-methylphenyl)(4-methylpiperidin-1-yl)methyl]-1H-indole is its high selectivity towards serotonin receptors, which makes it a potential candidate for the development of drugs with fewer side effects. However, its limited solubility in water and low bioavailability may pose challenges in its clinical application.
Future Directions
There are several future directions for the research on 2-methyl-3-[(4-methylphenyl)(4-methylpiperidin-1-yl)methyl]-1H-indole. One potential avenue is the development of new derivatives with improved pharmacokinetic properties. Another direction is the investigation of its potential applications in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the elucidation of its exact mechanism of action may provide insights into the development of new drugs targeting the serotonin and dopamine systems.
Synthesis Methods
The synthesis of 2-methyl-3-[(4-methylphenyl)(4-methylpiperidin-1-yl)methyl]-1H-indole involves the condensation of 2-methylindole with 4-methylphenylpiperidin-4-ylmethanamine in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white crystalline solid, which can be purified using chromatography techniques.
Scientific Research Applications
2-methyl-3-[(4-methylphenyl)(4-methylpiperidin-1-yl)methyl]-1H-indole has been extensively studied for its potential applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been found to exhibit potent binding affinity towards serotonin receptors, which are involved in the regulation of mood and behavior. This compound has also been shown to modulate the activity of dopamine receptors, which are implicated in the development of addiction and other behavioral disorders.
Safety and Hazards
properties
IUPAC Name |
2-methyl-3-[(4-methylphenyl)-(4-methylpiperidin-1-yl)methyl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2/c1-16-8-10-19(11-9-16)23(25-14-12-17(2)13-15-25)22-18(3)24-21-7-5-4-6-20(21)22/h4-11,17,23-24H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHWPZDAJBKAOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=C(C=C2)C)C3=C(NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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